molecular formula C12H17NO2S2 B6463385 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide CAS No. 2640971-49-7

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide

Cat. No.: B6463385
CAS No.: 2640971-49-7
M. Wt: 271.4 g/mol
InChI Key: USRDAKJKWPGPLK-UHFFFAOYSA-N
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Description

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiolane-1,1-dioxide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as hypertension and diabetes.

    Industry: The compound is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives and thiolane-based molecules. Examples include:

Uniqueness

What sets 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide apart from similar compounds is its unique combination of the thieno[3,2-c]pyridine core with the thiolane 1,1-dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-17(15)6-3-10(9-17)7-13-4-1-12-11(8-13)2-5-16-12/h2,5,10H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDAKJKWPGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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